Disperse Red 59

Description

The exact mass of the compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disperse Red 59 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Red 59 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

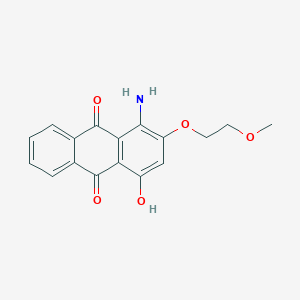

IUPAC Name |

1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-6-7-23-12-8-11(19)13-14(15(12)18)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8,19H,6-7,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCMHLZPRDGHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066272 |

Source

|

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17869-10-2 |

Source

|

| Record name | 1-Amino-4-hydroxy-2-(2-methoxyethoxy)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 59 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Red 59 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 59 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJB515PJ62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Part 1: Molecular Identity and Structural Elucidation

An In-depth Technical Guide to Disperse Red 59: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of C.I. Disperse Red 59 (CAS No. 17869-10-2), a key member of the anthraquinone class of disperse dyes. Designed for researchers, chemists, and professionals in the coloration and material science industries, this document synthesizes structural characteristics, physicochemical properties, synthesis pathways, and application methodologies. The narrative emphasizes the causal relationships behind its chemical behavior and provides field-proven insights into its use.

Disperse Red 59 is a non-ionic monoanthraquinone dye valued for its brilliant bluish-red hue on synthetic fibers, particularly polyester. Its molecular architecture is the foundation of its color, solubility, and affinity for hydrophobic substrates.

A notable discrepancy exists in the literature regarding its molecular formula and weight. While some sources report C₁₈H₁₇NO₅ (327.33 g/mol ), authoritative databases like PubChem list C₁₇H₁₅NO₅ with a corresponding molecular weight of 313.30 g/mol .[1][2][3][4] This guide will proceed with the latter, acknowledging that variations may exist due to different salt forms or manufacturing nuances.[1]

| Identifier | Value | Source(s) |

| C.I. Name | Disperse Red 59 | [2] |

| CAS Registry No. | 17869-10-2 | [1][2][3][4] |

| IUPAC Name | 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione | [1][4] |

| Molecular Formula | C₁₇H₁₅NO₅ | [1][3][4][5] |

| Molecular Weight | 313.30 g/mol | [4] |

| Chemical Class | Anthraquinone Dye | [1][2] |

| Canonical SMILES | COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | [1][5] |

The structure of Disperse Red 59 is built upon a rigid anthraquinone core, which functions as the primary chromophore. The vibrant color is modulated by the presence of electron-donating auxochromes: an amino group (-NH₂) at the C1 position and a hydroxyl group (-OH) at the C4 position. These groups intensify and deepen the color. The 2-(2-methoxyethoxy) side chain at the C2 position enhances the dye's lipophilicity, which is critical for its affinity towards hydrophobic polyester fibers, and influences its solubility in organic media.

Caption: Conceptual structure of Disperse Red 59.

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of Disperse Red 59 dictate its behavior during the dyeing process and determine the performance of the final colored article. As a disperse dye, its low aqueous solubility is its most defining characteristic.

| Property | Value / Description | Source(s) |

| Appearance | Deep red powder. Exhibits color variation under different light sources: brilliant blue-light red to pink. | [1][2] |

| Solubility | Water: Low solubility, characteristic of disperse dyes. Organic Solvents: Moderately soluble. Other: Slightly soluble in methanol and DMSO; enhanced solubility in Deep Eutectic Solvents (DES). | [1] |

| Melting Point | Specific experimental data not readily available. Expected to be a high-melting solid typical of anthraquinone derivatives. | |

| UV-Vis λmax | Specific experimental data not readily available. Similar red anthraquinone and azo dyes absorb in the 480-530 nm range. | [6] |

Solubility Insights

The non-ionic and hydrophobic nature of Disperse Red 59 necessitates its application from a fine aqueous dispersion. The dye particles are kept suspended with the aid of dispersing agents. This system allows the individual dye molecules to diffuse from the "solid solution" of the dye particle into the aqueous phase and subsequently into the hydrophobic fiber. Recent research has highlighted the potential of Deep Eutectic Solvents (DES), such as choline chloride/ethylene glycol mixtures, to significantly improve the dissolution of disperse dyes, offering a pathway to more environmentally benign dyeing processes.[1]

Part 3: Industrial Synthesis Workflow

The manufacturing of Disperse Red 59 is a multi-step process representative of anthraquinone dye synthesis, which is distinct from the diazotization and coupling reactions used for azo dyes. The process is designed for high purity and consistent product quality.

The synthesis pathway begins with 1-aminoanthraquinone, which is first halogenated (e.g., brominated or chlorinated) to introduce a leaving group at the C2 position. This intermediate then undergoes hydrolysis to replace the halogen at the C4 position with a hydroxyl group. The final step is a condensation reaction where the remaining halogen at C2 is displaced by 2-methoxyethanol (ethylene glycol monomethyl ether) to yield the final Disperse Red 59 product.[1][2][3]

Caption: Industrial synthesis workflow for Disperse Red 59.

Part 4: Application in High-Temperature Polyester Dyeing

Disperse Red 59 is primarily used for the exhaust dyeing of polyester fibers and their blends. The dyeing mechanism relies on the transfer of the non-polar dye from the aqueous phase into the amorphous regions of the hydrophobic polyester. This process is highly dependent on temperature.

At elevated temperatures (typically 130°C), the polymer chains in the polyester fiber gain sufficient mobility, causing the fiber structure to swell and open.[7][8] This creates transient voids that allow the small, hydrophobic dye molecules to diffuse from the surface into the fiber's interior. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix. The color is then held firmly by van der Waals forces and hydrophobic interactions, resulting in good wash fastness.[7][8]

| Parameter | Typical Value / Condition | Rationale | Source(s) |

| Dyeing Method | High-Temperature, High-Pressure (HT-HP) Exhaust | To achieve the necessary fiber swelling (Tg of PET is ~70-80°C, dyeing occurs well above this). | [9][10] |

| Temperature | 130°C | Optimal for dye diffusion rate without causing significant fiber degradation. | [9][10] |

| Time | 30-60 minutes at 130°C | Allows for sufficient dye penetration and leveling. | [10] |

| pH | 4.5 - 5.5 (maintained with acetic acid) | Ensures the stability of the disperse dye and prevents alkaline hydrolysis of the polyester fiber. | [9][10] |

| Auxiliaries | Dispersing agent, Leveling agent | To maintain a stable dye dispersion and ensure uniform dye uptake, preventing spotting. | [7][10] |

Part 5: Safety and Toxicological Profile

Specific toxicological data for Disperse Red 59 is not extensively available. However, the safety profile can be inferred from the broader class of anthraquinone dyes and general data for disperse dyes.

-

General Toxicity: Some anthraquinone dyes have been studied for inhalation toxicity, with high concentrations showing potential for liver and nasal olfactory epithelium damage in animal studies.[1][3][5] The toxicological influence of organic dyes in pyrotechnic smoke compositions is a recognized concern due to their polycyclic aromatic hydrocarbon-like structures.[2]

-

Carcinogenicity & Mutagenicity: Data for the anthraquinone class is mixed and often insufficient.[11] Unlike many azo dyes, anthraquinone dyes do not degrade to form regulated aromatic amines.[1]

-

Skin/Eye Irritation: Like many industrial colorants, Disperse Red 59 powder may cause skin, eye, and respiratory irritation upon contact.[12] Some disperse dyes are known sensitizers and may cause allergic skin reactions.[13][14]

Standard Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[12][14]

-

Contact: Avoid all personal contact, including inhalation and skin/eye contact.[14] In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[12]

-

Storage: Store in a cool, dry place in a tightly-sealed container away from strong oxidizing agents.[12]

Part 6: Experimental Protocols

The following protocols are standardized, self-validating methodologies for the laboratory-scale application of Disperse Red 59.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes the standard method for achieving a deep, level dyeing on polyester fabric.

-

Fabric Preparation: Scour a 10g sample of polyester fabric by washing at 60-70°C for 15-20 minutes with a solution containing 1 g/L of a non-ionic detergent to remove any sizing agents or oils. Rinse thoroughly.[10][15]

-

Dye Dispersion Preparation: Weigh 0.2g of Disperse Red 59 powder (for a 2% on-weight-of-fabric dyeing). Create a smooth, lump-free paste with a small amount of water and 0.2g of a dispersing agent. Gradually add warm water (40-50°C) while stirring to create a fine dispersion.[7]

-

Dye Bath Preparation: In a high-temperature dyeing vessel, prepare a dye bath with a liquor-to-goods ratio of 10:1 (100 mL total volume for 10g fabric). Add the prepared dye dispersion.

-

pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using a few drops of dilute acetic acid.[7]

-

Dyeing Cycle:

-

Introduce the scoured polyester fabric into the dye bath at 60°C.

-

Seal the vessel and run for 10 minutes to ensure even wetting.

-

Raise the temperature to 130°C at a controlled rate of 2°C per minute.

-

Hold the temperature at 130°C for 45-60 minutes with continuous circulation.

-

Cool the dye bath down to 70°C at a rate of 2.5°C per minute before draining.[7]

-

Protocol 2: Post-Dyeing Reduction Clearing

This step is critical for removing unfixed surface dye, thereby maximizing wash and crocking fastness.

-

Rinsing: After the dyeing cycle, rinse the fabric sample first with hot water (60-70°C), followed by a cold water rinse.[7]

-

Reduction Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio containing:

-

Sodium Hydrosulfite: 2 g/L

-

Caustic Soda (Sodium Hydroxide): 2 g/L

-

-

Clearing Process: Treat the dyed fabric in this reduction bath at 70-80°C for 15-20 minutes.[7][10]

-

Neutralization and Final Rinse: Drain the reduction clearing bath. Rinse the fabric thoroughly with hot water, then neutralize with a dilute solution of acetic acid. Finally, perform a final cold water rinse and dry the fabric.

Conclusion

Disperse Red 59 stands as a technically significant colorant within the anthraquinone class, offering a unique combination of a brilliant bluish-red shade and high performance on polyester. Its molecular structure, characterized by a stable anthraquinone core and tailored functional groups, dictates its physicochemical properties and dyeing behavior. Understanding its synthesis, application mechanics at high temperatures, and proper handling procedures is essential for leveraging its full potential in research and industrial applications. While specific toxicological data remains limited, adherence to safety protocols for the broader class of disperse dyes ensures responsible handling.

References

- Vulcanchem. Disperse Red 59.

- World dye variety. (2012). Disperse Red 59.

- ChemBK. (2024). Disperse Red 59.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 87342, Disperse Red 59.

- PubChemLite. Disperse red 59 (C17H15NO5).

- National Technical Reports Library. Anthraquinone Dye Toxicological Profiles.

- Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes.

- World dye variety. (2012). Disperse Red 59.

- AUTUMN COLOR CO.,LTD. (2025). How to Dye Polyester with Disperse Dyes: Step-by-Step.

- George Weil. (2015). Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics.

- Evans Vanodine. SAFETY DATA SHEET DISPERSE.

- Benchchem. Protocol for dyeing polyester fibers with Disperse Red 4.

- Colourinn. The Polyester Carrier Dyeing Process Using Disperse Dyes.

- Santa Cruz Biotechnology. Disperse Red 1.

- Chemos GmbH&Co.KG. Safety Data Sheet: Disperse red 1.

- ResearchGate. (2015). Safety Data Sheet of a Red Disperse Dye.

- AK Scientific, Inc. Disperse Red 9.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 17886, Disperse Red 1.

- Benchchem. A Technical Guide to the Spectroscopic Profile of Disperse Red 50.

- Benchchem. Technical Guide to the Physicochemical Properties of Disperse Red 73 (CAS No. 16889).

- Journal of Biomedical Research & Environmental Sciences. Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. Retrieved from Journal of Biomedical Research & Environmental Sciences website.

- PubMed. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis.

- ResearchGate. UV-vis spectra of six disperse dyes.

- ResearchGate. Spectrophotometric Evaluation of the Behavior of Disperse Red 1 Dye in Aqueous Media and its Interaction with Calf Thymus ds-DNA.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity of an anthraquinone violet dye mixture following inhalation exposure, intratracheal instillation, or gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]

- 9. textilelearner.net [textilelearner.net]

- 10. autumnchem.com [autumnchem.com]

- 11. ntrl.ntis.gov [ntrl.ntis.gov]

- 12. aksci.com [aksci.com]

- 13. evansvanodine.co.uk [evansvanodine.co.uk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]

A Comprehensive Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone

This guide provides an in-depth exploration of the synthetic pathway for 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone, a significant compound within the class of anthraquinone dyes. With a focus on the underlying chemical principles and practical experimental considerations, this document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction and Significance

1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone is a substituted anthraquinone, a class of aromatic compounds with a distinctive tricyclic structure. These molecules are renowned for their vibrant colors, making them valuable as dyes and pigments. The specific functional groups of the target molecule—an amino group, a hydroxyl group, and a methoxyethoxy side chain—impart unique properties related to its color, solubility, and affinity for various substrates. Beyond its use as a dye, the anthraquinone scaffold is also of interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

This guide will focus on a prevalent and logical synthetic route, breaking down each stage to provide a clear understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions.

Primary Synthesis Pathway: A Step-by-Step Analysis

The most common and direct synthesis of 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone proceeds through a multi-step route starting from 1-aminoanthraquinone. This pathway is advantageous as it allows for the sequential and controlled introduction of the desired functional groups onto the anthraquinone core.

The overall transformation can be visualized as follows:

Caption: A step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1-amino-2-bromo-4-hydroxyanthraquinone (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous dimethylformamide (DMF) as the solvent.

-

Addition of Reagent: Add 2-methoxyethanol (3-4 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 120-130°C with constant stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., toluene:ethyl acetate). The reaction is typically complete within 6-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain the purified 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed:

-

Melting Point: Determination of the melting point provides a preliminary assessment of purity.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the methoxyethoxy group.

-

FT-IR: To identify the characteristic functional groups such as N-H, O-H, C=O, and C-O-C stretches.

-

Mass Spectrometry: To determine the molecular weight of the compound. [1]* Chromatography:

-

HPLC: To assess the purity of the final product. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of acetonitrile and water. [2]

-

Safety Considerations

-

Anthraquinone derivatives should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

DMF is a skin and respiratory irritant and should be handled with caution.

Conclusion

The synthesis of 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone is a well-established process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions at each step, from halogenation and hydrolysis to the final etherification, high yields of the pure product can be achieved. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals working with this important class of compounds.

References

- Google Patents. CN102212029B - The synthetic method of disperse blue 60 intermediate.

- Google Patents. CN101817989A - Method for preparing disperse blue 60 and homologues thereof.

- Google Patents. ES8305396A1 - Process for the preparation of 1-amino-4-hydroxy anthraquinones.

- Google Patents. US20030045735A1 - Preparation of 1-amino-4-hydroxyanthraquinones.

-

SIELC Technologies. 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone. Available at: [Link].

- Google Patents. US2112258A - Preparation of amino anthraquinone compounds.

- Google Patents. US3174983A - 1-amino-4-hydroxy-2-substituted aryloxy-anthraquinone.

Sources

An In-depth Technical Guide to the Physicochemical Properties of C.I. Disperse Red 59 (CAS 17869-10-2)

Introduction

C.I. Disperse Red 59 is a synthetic organic compound belonging to the anthraquinone class of disperse dyes.[1] Identified by the CAS Registry Number 17869-10-2, its IUPAC name is 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione.[2] This dye is primarily utilized in the textile industry for imparting a brilliant bluish-red hue to hydrophobic synthetic fibers, most notably polyester, through high-temperature dyeing processes.[1][2]

The performance, stability, and safety of Disperse Red 59 are intrinsically linked to its physicochemical properties. For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of these characteristics is paramount for quality control, process optimization, and the development of new applications. This technical guide provides a detailed examination of the key physicochemical data for Disperse Red 59, the experimental methodologies for their determination, and the scientific rationale underpinning these analytical choices.

Chemical and Physical Data Summary

The fundamental physicochemical properties of C.I. Disperse Red 59 are summarized in the table below. It is important to note that slight variations in reported values, such as for molecular weight and formula, may exist in literature due to different salt forms or manufacturing variations.[3]

| Property | Value | Source(s) |

| CAS Registry Number | 17869-10-2 | [1][2] |

| IUPAC Name | 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione | [2] |

| Synonyms | C.I. 62145, Disperse Red 59, Latyl Cerise B, Serisol Fast Pink RFL | [2][4] |

| Molecular Formula | C₁₇H₁₅NO₅ or C₁₈H₁₇NO₅ | [1][2] |

| Molecular Weight | 313.3 g/mol or 327.33 g/mol | [1][2] |

| Appearance | Deep red powder | [3] |

| Melting Point (°C) | Decomposes before melting; data for similar anthraquinone dyes suggest a high melting point (e.g., Disperse Red 60: 185°C) | [5] |

| Boiling Point (°C) | Decomposes at elevated temperatures before boiling. | [6] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, acetone, and dimethylformamide (DMF). | [3][7] |

Structural Elucidation and Spectroscopic Profile

The molecular structure of Disperse Red 59 is foundational to its properties. The anthraquinone core, a three-ring aromatic system with two ketone groups, acts as the primary chromophore. The amino, hydroxy, and methoxyethoxy substituents modulate the electronic properties of the molecule, influencing its color and affinity for synthetic fibers.[3]

Caption: Molecular structure of C.I. Disperse Red 59.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a cornerstone technique for the analysis of dyes. It provides quantitative information on the concentration of the dye in a solution and qualitative data on its electronic structure. For Disperse Red 59, the absorption in the visible region is due to π → π* electronic transitions within the conjugated system of the anthraquinone chromophore. The position of the maximum absorbance (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism.

Experimental Protocol:

-

Solvent Selection: Due to its low aqueous solubility, a suitable organic solvent such as methanol, ethanol, or dimethylformamide (DMF) must be used. The solvent must be transparent in the analytical wavelength range (typically 200-800 nm).[8]

-

Sample Preparation: Prepare a stock solution of Disperse Red 59 of known concentration (e.g., 100 mg/L) in the chosen solvent. Create a series of standards by serial dilution of the stock solution.

-

Analysis: Record a baseline spectrum of the pure solvent. Measure the absorbance of each standard solution across the UV-Vis spectrum to determine the λmax.

-

Data Interpretation: A plot of absorbance versus concentration at λmax should yield a linear relationship, confirming adherence to the Beer-Lambert law. The λmax for red disperse dyes typically falls within the 480-520 nm range.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule, thereby confirming its structure. For Disperse Red 59, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol:

-

Sample Preparation: The solid dye sample is typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet. This ensures that the sample is sufficiently transparent to infrared radiation.

-

Analysis: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[9]

-

Data Interpretation: The resulting spectrum is analyzed for characteristic peaks. Key expected absorptions for Disperse Red 59 include:

-

O-H stretch (hydroxyl group): Broad band around 3300-3500 cm⁻¹

-

N-H stretch (amino group): Peaks in the region of 3300-3500 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹

-

C=O stretch (ketone groups): Strong absorption around 1630-1680 cm⁻¹

-

C=C stretch (aromatic rings): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (ether linkage): Absorption in the 1000-1300 cm⁻¹ range

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While obtaining high-quality NMR spectra for disperse dyes can be challenging due to their limited solubility, it is a powerful tool for unambiguous structure confirmation.

Experimental Protocol:

-

Solvent Selection: A deuterated solvent in which the dye is sufficiently soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), is required.

-

Sample Preparation: A small amount of the dye is dissolved in the deuterated solvent in an NMR tube.

-

Analysis: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to assign them to specific protons and carbons in the Disperse Red 59 molecule.

Thermal Analysis

Expertise & Experience: The thermal stability of disperse dyes is a critical parameter, as the dyeing process for synthetic fibers is often conducted at high temperatures (e.g., 120-130°C).[3] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the temperature at which the dye begins to degrade.

Caption: Experimental workflow for the thermal analysis of disperse dyes.

Thermogravimetric Analysis (TGA)

Trustworthiness: TGA provides a quantitative measure of the change in mass of a sample as a function of temperature, allowing for the determination of decomposition temperatures.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of Disperse Red 59 is placed in a TGA pan (e.g., alumina or platinum).[1]

-

Instrument Setup: The sample is placed in the TGA furnace, which is then purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[1]

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).[1]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_peak).

Differential Scanning Calorimetry (DSC)

Trustworthiness: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal transitions such as melting and crystallization. For many disperse dyes, a distinct melting point is not observed before decomposition.

Experimental Protocol:

-

Sample Preparation: A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[1]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle under a nitrogen atmosphere. A typical heating rate is 10°C/min.[1]

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic (melting) or exothermic (decomposition) peaks.

Solubility Determination

Expertise & Experience: As a disperse dye, Disperse Red 59 has inherently low water solubility, a defining characteristic for its application. Determining its solubility in various organic solvents is crucial for applications such as ink formulation and for developing analytical methods. The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol:

-

Equilibrium Saturation: An excess amount of Disperse Red 59 is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm syringe filter) to remove any undissolved solid.[10]

-

Quantification: The concentration of the dissolved dye in the filtrate is determined using a suitable analytical technique, typically UV-Vis spectrophotometry, by comparing its absorbance to a pre-established calibration curve.[10]

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mg/mL.

Chromatographic Analysis

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of dyes like Disperse Red 59 and for their quantification in various matrices. When coupled with a mass spectrometer (LC-MS), it provides a high degree of sensitivity and specificity for identification.

Trustworthiness: A validated HPLC method ensures the accurate and precise determination of the dye's purity and concentration.

Caption: General workflow for the HPLC analysis of Disperse Red 59.

Experimental Protocol (General):

-

Mobile Phase Preparation: A typical mobile phase for the analysis of disperse dyes consists of a mixture of an aqueous component (e.g., water with a buffer or acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard and Sample Preparation: Standard solutions of Disperse Red 59 are prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase and filtered.

-

Chromatographic Conditions: A reversed-phase C18 column is commonly used. A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the main dye from any impurities.

-

Detection: A Photodiode Array (PDA) detector is used to acquire UV-Vis spectra of the eluting peaks, aiding in their identification. A mass spectrometer can be used for definitive mass-to-charge ratio determination.

-

Data Analysis: The purity of the dye is calculated based on the relative peak areas in the chromatogram.

Conclusion

The physicochemical properties of C.I. Disperse Red 59 (CAS 17869-10-2) are integral to its function as a high-performance dye for synthetic textiles. A thorough understanding of its structure, spectroscopic profile, thermal stability, solubility, and chromatographic behavior is essential for researchers and industry professionals. The application of robust analytical techniques, underpinned by sound experimental design and a clear understanding of the underlying scientific principles, ensures the quality, consistency, and safety of this important industrial chemical.

References

-

Disperse Red 59 - 17869-10-2. Vulcanchem.

-

Disperse Red 59 | C17H15NO5 | CID 87342. PubChem, National Institutes of Health.

-

A new method for the determination of the solubility of disperse dyes. ResearchGate.

-

Disperse Red 59. World dye variety.

-

Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect.

-

Chromatographic methods applied for the analysis of disperse dyes in extracts. ResearchGate.

-

The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI.

-

FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. PubMed.

-

Disperse Red 1 Dye content 95 2872-52-8. Sigma-Aldrich.

-

A Comparative Guide to HPLC Purity Validation of Disperse Red 1. Benchchem.

-

Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem. J-Stage.

-

Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.

-

Application Note: Quantitative Analysis of Disperse Dyes in Textiles and Environmental Water Samples. Benchchem.

-

Forensic Dye Analysis by Direct Analysis in Real Time Mass Spectrometry and Raman Spectroscopy by Miquellie Bonner. JEWLScholar@MTSU.

-

A Technical Guide to the Spectroscopic Profile of Disperse Red 50. Benchchem.

-

Disperse red 1 - All data taken at Pacific Northwest National Laboratory (PNNL) Operators: Jerome C. Birnbaum, Tyler O. Danby, Timothy J. Johnson. PNNL.

-

Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.

-

Disperse Red 1. TargetMol.

-

Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. PubMed Central.

-

Thermal Analysis and Characterization of Some Cellulosic Fabrics Dyed by a New Natural Dye and Mordanted with Different Mordants. Semantic Scholar.

-

A Comparative Analysis of HPLC and Spectrophotometric Methods for the Quantification of Disperse Red 82. Benchchem.

-

Disperse Red 59. World dye variety.

-

Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. ACS Publications.

-

Disperse Red 60 CAS#: 17418-58-5. ChemicalBook.

-

Disperse Red 59. ChemBK.

-

Solubilities of C.I. Disperse Red 1 and C.I. Disperse Red 13 in supercritical carbon dioxide. ResearchGate.

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs.

-

Technical Guide: Solubility of Disperse Red 11 in Organic Solvents. Benchchem.

-

A Technical Guide to the Spectroscopic Analysis of Disperse Red 73. Benchchem.

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central.

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. MDPI.

-

High perfomance liquid chromatography in pharmaceutical analyses. PubMed.

-

FTIR spectrum of original dyes (red) and their degraded metabolites... ResearchGate.

-

HPLC/HRMS analysis—Example of first stage identification of Disperse... ResearchGate.

-

What is the boiling point of Disperse Red 73?. E-TOWN.

-

What is the solubility of Disperse Red in different solvents?. E-TOWN.

-

From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. MDPI.

-

UV-vis spectra of six disperse dyes (A; C.I. Disperse Blue 183 (10 mg L... ResearchGate.

-

An In-depth Technical Guide to the Solubility of Disperse Red 73 in Organic Solvents. Benchchem.

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

-

Spectrophotometric Evaluation of the Behavior of Disperse Red 1 Dye in Aqueous Media and its Interaction with Calf Thymus ds-DNA. ResearchGate.

-

Absorption [Disperse Red 19]. AAT Bioquest.

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.

-

Solubility Relationships for Disperse Dyes in Supercritical Carbon Dioxide. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. What is the solubility of Disperse Red in different solvents? - Blog [etowndyes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Characterization of a C17H15NO5 Isomer: A Case Study in Structural Elucidation

For researchers, scientists, and professionals in drug development, the definitive characterization of a novel chemical entity is a cornerstone of innovation. The molecular formula C17H15NO5, with a degree of unsaturation of 11, suggests a complex aromatic structure, potentially harboring a range of functionalities that could impart significant biological activity. This guide presents a comprehensive workflow for the structural elucidation and characterization of a representative isomer of C17H15NO5, which we will designate as 5-methoxy-2-nitro-7-phenyl-2,3-dihydrobenzofuran-3-carboxylic acid . This hypothetical compound serves as a practical model to illustrate the synergistic application of modern analytical techniques.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and apply these methodologies to their own compounds of interest.

Proposed Structure and Rationale

The proposed structure, 5-methoxy-2-nitro-7-phenyl-2,3-dihydrobenzofuran-3-carboxylic acid , was conceived to satisfy the molecular formula C17H15NO5 and its high degree of unsaturation. This structure incorporates several key functional groups that are amenable to spectroscopic characterization: a dihydrobenzofuran core, an aromatic nitro group, a methoxy group, a phenyl substituent, and a carboxylic acid. The dihydrobenzofuran scaffold is a common motif in biologically active natural products and synthetic compounds.

Caption: Proposed structure of 5-methoxy-2-nitro-7-phenyl-2,3-dihydrobenzofuran-3-carboxylic acid.

Analytical Workflow: A Multi-faceted Approach

The comprehensive characterization of our target molecule necessitates a multi-pronged analytical strategy. This workflow is designed to provide orthogonal data points, ensuring a high degree of confidence in the final structural assignment and purity assessment.

Caption: Analytical workflow for the characterization of a C17H15NO5 isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our proposed structure, we anticipate a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.5 | br s | 1H | -COOH |

| 7.8 - 7.9 | m | 2H | Ar-H |

| 7.5 - 7.6 | m | 3H | Ar-H |

| 7.2 | d | 1H | Ar-H |

| 6.9 | d | 1H | Ar-H |

| 5.4 | d | 1H | O-CH-CH |

| 4.6 | dd | 1H | CH-COOH |

| 3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | -COOH |

| 158.0 | Ar-C-O |

| 145.0 | Ar-C-NO₂ |

| 142.0 | Ar-C |

| 130.0 | Ar-CH |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 125.0 | Ar-C |

| 115.0 | Ar-CH |

| 110.0 | Ar-CH |

| 85.0 | O-CH |

| 56.0 | -OCH₃ |

| 55.0 | CH-COOH |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons, between protons and their directly attached carbons, and long-range correlations between protons and carbons, respectively. These are crucial for unambiguous assignment of all signals.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted FTIR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1475 | Strong | Asymmetric N-O stretch (nitro group)[3][4] |

| 1360-1290 | Strong | Symmetric N-O stretch (nitro group)[3][4] |

| 1250 | Strong | C-O stretch (aryl ether) |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The fragmentation pattern in the mass spectrum can also provide structural information.

Predicted Mass Spectrometry Data (ESI-HRMS):

-

[M-H]⁻: Calculated for C₁₇H₁₄NO₅⁻: 312.0872, Found: [A value very close to the calculated mass]

Predicted Fragmentation Pattern (EI-MS):

Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[5][6] Fragmentation may occur via the loss of small molecules like CO, NO₂, and through cleavages of the dihydrobenzofuran ring.

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: For ESI-HRMS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI-MS, a solid probe or direct injection can be used.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) for accurate mass measurement.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes for ESI to identify the most stable molecular ion.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound and can also be used for quantification. The analysis of nitroaromatic compounds is well-established.[7][8][9][10]

Proposed HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity and limit of detection/quantification determination.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Method Development: Optimize the gradient profile to achieve good separation of the main peak from any impurities.

-

Validation: Validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The systematic application of the analytical techniques detailed in this guide provides a robust framework for the comprehensive characterization of a novel compound with the molecular formula C17H15NO5. By integrating data from NMR, FTIR, mass spectrometry, and HPLC, researchers can confidently elucidate the structure, confirm the molecular formula, and assess the purity of their target molecules. This rigorous approach is fundamental to advancing drug discovery and development, ensuring the quality and integrity of new chemical entities.

References

-

Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate. Retrieved from [Link]

-

Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved from [Link]

-

Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

MASS SPECTRUM OF ETHERS. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

GCMS Section 6.13. (n.d.). Whitman College. Retrieved from [Link]

-

Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. (1984). PubMed. Retrieved from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Optimizing the Separation of 20 Nitro-aromatics... (n.d.). Agilent. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 6. GCMS Section 6.13 [people.whitman.edu]

- 7. HPLC Analysis of Nitroaromatic Compounds Using Ascentis® Express Biphenyl application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 8. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. agilent.com [agilent.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Disperse Red 59

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Disperse Red 59 (C.I. 60756), an anthraquinone-based dye critical to the textile industry.[1][2] Aimed at researchers, scientists, and quality control professionals, this document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal identification, characterization, and quantification of this analyte. The methodologies presented herein are grounded in established analytical principles, offering robust and reproducible protocols. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Chemical and Physical Profile of Disperse Red 59

Disperse Red 59, chemically identified as 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione, is a synthetic organic colorant with the molecular formula C₁₇H₁₅NO₅ and a molecular weight of approximately 313.30 g/mol .[2][3][4] Its molecular structure is centered around an anthraquinone core, which is functionalized with amino, hydroxy, and methoxyethoxy groups.[2] These functional groups are the primary determinants of its chromophoric properties and its affinity for hydrophobic fibers like polyester.[2]

As a disperse dye, it exhibits low solubility in water but is soluble in various organic solvents, a characteristic that is fundamental to its application in dyeing processes.[2] The compound typically appears as a deep red powder.[2] A thorough understanding of its spectroscopic profile is essential for quality assurance, regulatory compliance, and research and development in the fields of textile chemistry and material science.

Table 1: Chemical and Physical Properties of Disperse Red 59

| Property | Value | Source(s) |

| IUPAC Name | 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione | [3] |

| CAS Number | 17869-10-2 | [1][3] |

| Molecular Formula | C₁₇H₁₅NO₅ | [2][3][4] |

| Molecular Weight | 313.30 g/mol | [2][3] |

| Appearance | Deep red powder | [2] |

| Solubility | Low in water; soluble in organic solvents like methanol and DMSO.[2] | [2] |

| Chemical Class | Anthraquinone Dye | [1][2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantifying Color and Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for the analysis of dyes, as it directly probes the electronic transitions that give rise to color.[5] For Disperse Red 59, this method is invaluable for determining its concentration in solution and characterizing its chromophoric system.

Theoretical Basis and Rationale

The color of Disperse Red 59 is a consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption promotes electrons from a lower energy molecular orbital (π) to a higher energy one (π). The extensive conjugation within the anthraquinone core, coupled with the electron-donating effects of the amino and hydroxy groups, lowers the energy gap for this π → π transition, shifting the maximum absorption wavelength (λmax) into the visible range. The intensity of this absorption is directly proportional to the dye's concentration, a relationship described by the Beer-Lambert Law.

Experimental Protocol

Objective: To determine the λmax and quantify the concentration of Disperse Red 59 in a given solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer with a scanning range of 200-800 nm is required.[6]

Materials:

-

Disperse Red 59 standard

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent in which Disperse Red 59 is readily soluble and that is transparent in the analytical wavelength range.[5] Methanol or ethanol are common choices.

-

Preparation of Stock Solution: Accurately weigh a precise amount of Disperse Red 59 and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.[7]

-

Spectral Acquisition: Record the absorption spectrum of each standard solution from 200 to 800 nm.

-

Data Analysis: Identify the λmax from the spectrum of the most concentrated standard. Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

Data Interpretation

The UV-Vis spectrum of Disperse Red 59 is expected to exhibit a strong absorption band in the visible region, characteristic of its red color. While specific literature values for Disperse Red 59 are not abundant, analogous red anthraquinone and azo dyes show λmax values typically in the range of 450-550 nm.[5] The exact λmax will be influenced by the solvent used (solvatochromism). The calibration curve should be linear, and its equation can be used to determine the concentration of unknown samples of Disperse Red 59.

Table 2: Expected UV-Vis Spectral Data for Disperse Red 59

| Parameter | Expected Value/Characteristic | Rationale |

| λmax (Visible) | ~450 - 550 nm | Corresponds to the π → π* electronic transition within the conjugated anthraquinone system, resulting in the absorption of green-blue light and the perception of red color.[5][7] |

| Molar Absorptivity (ε) | High | The extensive chromophore leads to a high probability of light absorption, resulting in a high molar absorptivity value. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Elucidating Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] For Disperse Red 59, FTIR provides a unique spectral fingerprint, confirming the presence of its key structural features.

Causality of Experimental Choice

The rationale for using FTIR is to obtain a rapid and non-destructive confirmation of the dye's chemical identity. Each functional group (e.g., N-H, O-H, C=O, C-O, aromatic C-H) vibrates at a characteristic frequency. By analyzing the absorption bands in the FTIR spectrum, we can verify that the synthesized or procured material possesses the expected chemical architecture of Disperse Red 59.

Experimental Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

Detailed Protocol (KBr Pellet Method)

-

Sample Preparation: Dry a small amount (1-2 mg) of the Disperse Red 59 sample to remove any moisture. Finely grind the dye with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption peaks and assign them to their corresponding functional groups.

Spectral Interpretation

The FTIR spectrum of Disperse Red 59 will display a series of absorption bands that confirm its molecular structure.

Table 3: Expected Characteristic FTIR Peaks for Disperse Red 59

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 3300 | N-H Stretch | Amino group (-NH₂) |

| 3400 - 3200 | O-H Stretch | Hydroxyl group (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (from methoxyethoxy group) |

| 1670 - 1630 | C=O Stretch | Carbonyl groups of the anthraquinone core |

| 1620 - 1580 | N-H Bend | Amino group (-NH₂) |

| 1590 - 1450 | C=C Stretch | Aromatic ring stretching |

| 1250 - 1000 | C-O Stretch | Ether linkage (methoxyethoxy group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9] For Disperse Red 59, NMR analysis provides definitive evidence of the connectivity of atoms and the overall molecular framework.

Rationale for NMR Analysis

While UV-Vis and FTIR confirm color and functional groups, NMR provides a complete structural map. ¹H NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms. Together, they allow for an unambiguous assignment of the entire molecular structure.

Experimental Protocol

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of Disperse Red 59.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

Disperse Red 59 sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve an appropriate amount (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) of Disperse Red 59 in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical; the dye must be sufficiently soluble.

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals to assign them to specific atoms in the molecule.

Predicted Spectral Data and Interpretation

¹H NMR: The proton spectrum will show distinct signals for the aromatic protons on the anthraquinone core, the protons of the methoxyethoxy side chain, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing carbonyl groups and electron-donating amino and hydroxyl groups.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the anthraquinone will appear far downfield (typically >180 ppm). The aromatic carbons and the carbons of the side chain will have characteristic chemical shifts.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Rationale and Application

The primary purpose of using MS for Disperse Red 59 analysis is to confirm its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation.

Experimental Workflow

Caption: Generalized workflow for Mass Spectrometry analysis.

Detailed Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for the analysis of dyes, as the LC system can separate the dye from impurities before it enters the mass spectrometer.[11][12]

-

Sample Preparation: Dissolve the Disperse Red 59 sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

LC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program is often used to separate the analyte from any related substances.

-

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan experiment is performed to detect the molecular ion.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the ionized Disperse Red 59 molecule. In positive ion mode, this will likely be the protonated molecule [M+H]⁺.

Data Interpretation

Given the molecular formula C₁₇H₁₅NO₅, the exact mass of Disperse Red 59 is 313.0950 Da.[3]

-

Expected Ion: In positive mode ESI-MS, the primary ion observed would be [M+H]⁺ at an m/z of approximately 314.1023.[13]

-

Other Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 336.0842 or the potassium adduct [M+K]⁺ at m/z 352.0582.[13]

-

High-Resolution Data: HRMS data would confirm the elemental composition by matching the measured accurate mass to the theoretical mass within a few parts per million (ppm).

Conclusion

The spectroscopic analysis of Disperse Red 59 requires a multi-technique approach for comprehensive characterization. UV-Vis spectroscopy provides essential quantitative data and insight into its color properties. FTIR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups. NMR spectroscopy delivers an unambiguous determination of the molecular structure. Finally, mass spectrometry confirms the molecular weight and elemental composition with high certainty. The integrated application of these techniques, guided by the protocols and interpretive principles outlined in this guide, provides a robust framework for the quality control, research, and development related to Disperse Red 59.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87342, Disperse Red 59. Available from: [Link]

-

World Dye Variety. Disperse Red 59. Available from: [Link]

-

ChemBK. Disperse Red 59. Available from: [Link]

-

SATRA Technology. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS. Available from: [Link]

-

Tsuge, A., Nishiwaki, T., & Seta, S. (2016). Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry. Analytical Sciences, 32(9), 1019-1021. Available from: [Link]

-

ResearchGate. Chromatographic methods applied for the analysis of disperse dyes in extracts. Available from: [Link]

-

Wachowicz, M., & Dąbrowska, A. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(4), 673. Available from: [Link]

-

PubChemLite. Disperse red 59 (C17H15NO5). Available from: [Link]

-

Evans Vanodine. Safety Data Sheet: Disperse. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Disperse red 1. Available from: [Link]

-

PubMed. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. Available from: [Link]

-

Waters Corporation. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Available from: [Link]

-

ResearchGate. (PDF) Safety Data Sheet of a Red Disperse Dye. Available from: [Link]

-

Waters Corporation. Consumer Products Testing Application Notebook. Available from: [Link]

-

ResearchGate. Analysis of Disperse Dyes Using Liquid Chromatography/Linear Ion Trap Mass Spectrometry (LC/LIT-MSn) and Database Construction. Available from: [Link]

-

ResearchGate. Spectrophotometric Evaluation of the Behavior of Disperse Red 1 Dye in Aqueous Media and its Interaction with Calf Thymus ds-DNA. Available from: [Link]

-

Wyplosz, N. (2003). Laser desorption mass spectrometric studies of artists' organic pigments. MOLART report. Available from: [Link]

-

PubMed. A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors. Available from: [Link]

-

World Wide Journal of Multidisciplinary Research and Development. FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Available from: [Link]

-

IntechOpen. FTIR Spectroscopy for Characterization of Surface Properties of Disperse Materials. Available from: [Link]

-

P2 InfoHouse. The Structure and Properties of Disperse Dyes And Related Topics. Available from: [Link]

-

MDPI. From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. Available from: [Link]

-

International Journal of Advanced Research. Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far Ultraviolet Rays. Available from: [Link]

-

ResearchGate. UV-vis spectra of six disperse dyes. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Science Ready. Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. Available from: [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

ResearchGate. (Color online) Experimental 59 Co NMR spectra. Available from: [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Red 59 (17869-10-2) for sale [vulcanchem.com]

- 3. Disperse Red 59 | C17H15NO5 | CID 87342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. wwjmrd.com [wwjmrd.com]

- 9. emerypharma.com [emerypharma.com]

- 10. lcms.cz [lcms.cz]

- 11. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. PubChemLite - Disperse red 59 (C17H15NO5) [pubchemlite.lcsb.uni.lu]

The Toxicological Profile of Anthraquinone Dyes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Anthraquinone dyes, a major class of colorants second only to azo dyes, are characterized by their core anthraquinone structure.[1] Their vibrant colors and excellent stability have led to their widespread use in textiles, cosmetics, food, and pharmaceuticals.[2][3] However, their complex aromatic nature also raises significant toxicological concerns, including mutagenicity, carcinogenicity, and allergenicity, making a thorough understanding of their toxicological profile imperative for researchers, scientists, and drug development professionals.[2][4] This guide provides an in-depth analysis of the toxicological properties of anthraquinone dyes, focusing on their mechanisms of action, metabolic fate, and the state-of-the-art methodologies for their evaluation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological impact of anthraquinone dyes is intrinsically linked to their journey through the body. Generally, these compounds can enter the body through oral, dermal, and inhalation routes.[5] Their metabolism is a critical determinant of their toxicity, as it can lead to either detoxification or bioactivation into more harmful substances.

Metabolic processes primarily occur in the liver and involve Phase I and Phase II reactions. Phase I reactions, often mediated by cytochrome P450 enzymes, can introduce or expose functional groups on the anthraquinone structure.[6] For instance, hydroxylation of the anthraquinone core can occur, forming metabolites like 1- and 2-hydroxyanthraquinones.[7] These metabolites are of particular concern as some have been shown to be mutagenic.[7]

Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, to increase their water solubility and facilitate their excretion. The interplay between these metabolic pathways dictates the residence time and potential for toxicity of the parent dye and its metabolites. Bacterial degradation in the gut can also play a role in the metabolism of ingested anthraquinone dyes.[3][8]

Mechanisms of Toxicity

The toxicity of anthraquinone dyes is multifaceted, stemming from several interconnected molecular mechanisms. Understanding these pathways is crucial for predicting and mitigating their adverse effects.

Oxidative Stress and Redox Cycling

A key mechanism underlying the toxicity of many anthraquinone derivatives is their ability to undergo redox cycling.[5] The quinone structure can accept electrons from cellular reductases to form a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This process can initiate a cascade of reactive oxygen species (ROS) generation, including hydrogen peroxide and the highly reactive hydroxyl radical.[9][10] This induced oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[5]

Caption: Redox cycling of anthraquinone dyes leading to oxidative stress.

Genotoxicity and Carcinogenicity

A significant concern with anthraquinone dyes is their potential to cause genetic damage (genotoxicity), which can lead to cancer (carcinogenicity). Several anthraquinone dyes have tested positive in mutagenicity assays.[2][11] The mechanisms of genotoxicity are varied and can include:

-

DNA Intercalation: The planar structure of the anthraquinone ring system allows some derivatives to intercalate between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to mutations.

-